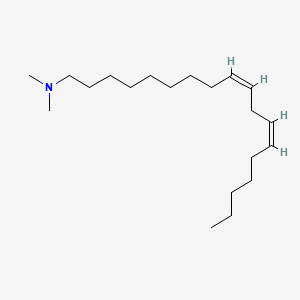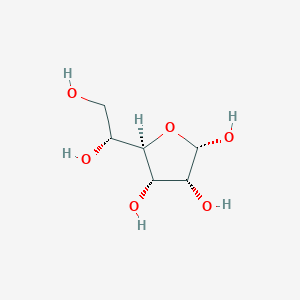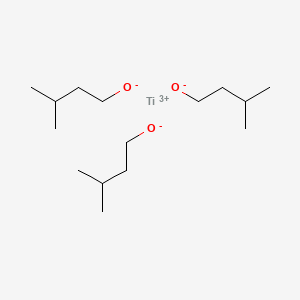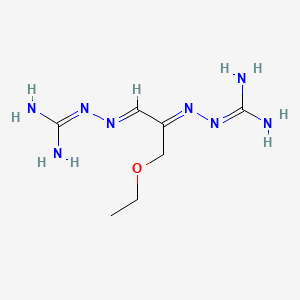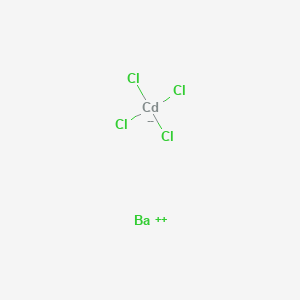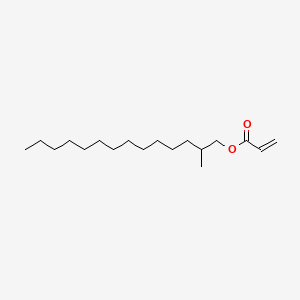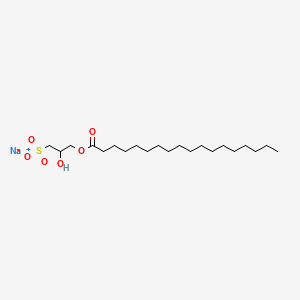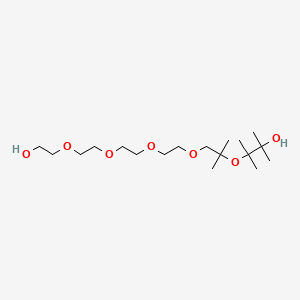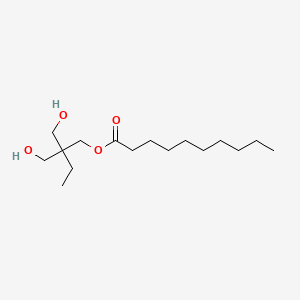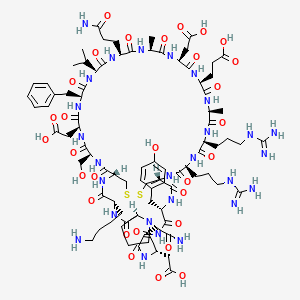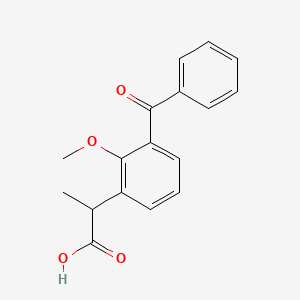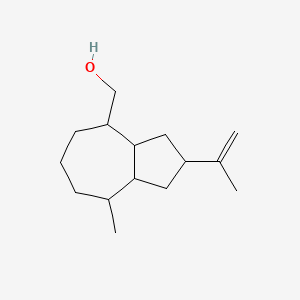
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphinecarboxylic acid moiety, an ethoxyhydroxy group, and a 4-methoxyphenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with ethoxyhydroxy compounds and 4-methoxyphenyl esters. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinecarboxylic acid derivatives.
Scientific Research Applications
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, diethoxy-, methyl ester, oxide
Comparison: Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide is unique due to the presence of the 4-methoxyphenyl ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
83897-21-6 |
|---|---|
Molecular Formula |
C10H13O6P |
Molecular Weight |
260.18 g/mol |
IUPAC Name |
ethoxy-(4-methoxyphenoxy)carbonylphosphinic acid |
InChI |
InChI=1S/C10H13O6P/c1-3-15-17(12,13)10(11)16-9-6-4-8(14-2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
JVECOQZCHMGFPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)OC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


